Cas no 81345-36-0 (Schisandrin C epoxide)

Schisandrin C epoxide 化学的及び物理的性質
名前と識別子
-
- Schisandrin C epoxide
- (5R,6R,7S,8S,13aS)-5,6,7,8-Tetrahydro-13,14-dimethoxy-6,7-dimethyl-5,8-epoxycycloocta[1,2-f:3,4-f']bis[1,3]benzodioxole
- (5R,6R,7S,8S,13aS)-5,6,7,8-Tetrahydro-13,14-dimethoxy-6,7-dimethyl-5,8-epoxycycloocta[1,2-f:3,4-f′]bis[1,3]benzodioxole (ACI)
- 81345-36-0
- AKOS040762309
- CS-0159023
- kadsuralignanF
- FS-8020
- 1450982-34-9
- HY-N9233
- (1S,20R,21R,22S)-9,12-dimethoxy-21,22-dimethyl-5,7,14,16,23-pentaoxahexacyclo[18.2.1.02,10.04,8.011,19.013,17]tricosa-2,4(8),9,11,13(17),18-hexaene
- (1R,20S,21S,22R)-9,12-dimethoxy-21,22-dimethyl-5,7,14,16,23-pentaoxahexacyclo[18.2.1.0(2),(1)?.0?,?.0(1)(1),(1)?.0(1)(3),(1)?]tricosa-2(10),3,8,11(19),12,17-hexaene
- (1R,20S,21S,22R)-9,12-Dimethoxy-21,22-dimethyl-5,7,14,16,23-pentaoxahexacyclo[18.2.1.02,10.04,8.011,19.013,17]tricosa-2,4(8),9,11,13(17),18-hexaene
- DA-67482
-
- インチ: 1S/C22H22O7/c1-9-10(2)18-12-6-14-20(28-8-26-14)22(24-4)16(12)15-11(17(9)29-18)5-13-19(21(15)23-3)27-7-25-13/h5-6,9-10,17-18H,7-8H2,1-4H3
- InChIKey: CYJVZLGKOMMOJB-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C2C3C(C4C(C)C(C)C(C=2C=C2C=1OCO2)O4)=CC1=C(OCO1)C=3OC
計算された属性
- せいみつぶんしりょう: 398.13655304g/mol
- どういたいしつりょう: 398.13655304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 29
- 回転可能化学結合数: 2
- 複雑さ: 578
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 4
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.6Ų
- 疎水性パラメータ計算基準値(XlogP): 3.8
じっけんとくせい
- 色と性状: Cryst.
- 密度みつど: 1.320±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: Insuluble (1.3E-4 g/L) (25 ºC),
Schisandrin C epoxide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN4958-5 mg |
Schisandrin C epoxide |
81345-36-0 | 98% | 5mg |
¥ 4,750 | 2023-07-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S59810-5mg |
Schisandrin C epoxide |
81345-36-0 | 5mg |
¥3628.0 | 2021-09-07 | ||
TargetMol Chemicals | TN4958-5mg |
Schisandrin C epoxide |
81345-36-0 | 5mg |
¥ 4750 | 2024-07-19 | ||
TargetMol Chemicals | TN4958-1 mL * 10 mM (in DMSO) |
Schisandrin C epoxide |
81345-36-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4850 | 2023-09-15 | |
TargetMol Chemicals | TN4958-1 ml * 10 mm |
Schisandrin C epoxide |
81345-36-0 | 1 ml * 10 mm |
¥ 4850 | 2024-07-19 |
Schisandrin C epoxide 関連文献
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
Schisandrin C epoxideに関する追加情報
Chemical Profile and Research Applications of Schisandrin C epoxide (CAS No: 81345-36-0)
Schisandrin C epoxide, identified by the Chemical Abstracts Service Number (CAS No) 81345-36-0, is a naturally occurring lignan derivative isolated from the fruits of Schisandra chinensis. This compound has garnered significant attention in the field of pharmaceutical chemistry and biomedical research due to its unique structural properties and multifaceted biological activities. The epoxide moiety in its molecular structure contributes to its reactivity, making it a valuable scaffold for drug discovery and synthetic chemistry.
The chemical structure of Schisandrin C epoxide features a biphenolic framework with an oxygenated bridge, which is characteristic of lignans found in plants. This structural motif has been associated with various pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. Recent studies have highlighted its potential in modulating cellular signaling pathways relevant to neurodegenerative diseases, such as Alzheimer's and Parkinson's.
In the realm of medicinal chemistry, the synthesis and derivatization of Schisandrin C epoxide have been extensively explored. Researchers have developed novel synthetic routes to enhance its yield and purity, enabling more comprehensive biological evaluation. The compound's ability to undergo regioselective reactions has opened avenues for structure-activity relationship (SAR) studies, which are crucial for optimizing its therapeutic efficacy.
One of the most compelling areas of research involving Schisandrin C epoxide is its potential as a neuroprotective agent. Preclinical studies have demonstrated that it can attenuate oxidative stress and inflammation in neuronal cells, thereby protecting against excitotoxicity. The compound's interaction with mitochondrial function has also been investigated, revealing its ability to mitigate mitochondrial dysfunction—a hallmark of neurodegenerative conditions.
The pharmacokinetic profile of Schisandrin C epoxide has been a subject of interest, with studies focusing on its absorption, distribution, metabolism, and excretion (ADME) properties. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), have been employed to characterize its pharmacokinetic behavior in vivo. These studies have provided insights into optimizing dosing regimens and improving bioavailability.
Beyond neuroscience, Schisandrin C epoxide has shown promise in other therapeutic domains. Anticancer research has explored its ability to induce apoptosis in tumor cells by disrupting mitochondrial integrity. Additionally, its anti-inflammatory effects have been linked to the modulation of nuclear factor kappa B (NF-κB) signaling pathways, making it a candidate for treating chronic inflammatory disorders.
The development of derivatives based on the core structure of Schisandrin C epoxide has been a fertile ground for innovation. By introducing functional groups or altering the epoxy ring, chemists have generated libraries of compounds with enhanced biological activity. These derivatives are being tested in various preclinical models to evaluate their potential as lead compounds for drug development.
The role of computational chemistry in studying Schisandrin C epoxide cannot be overstated. Molecular modeling techniques have enabled researchers to predict binding interactions with biological targets, providing a rational basis for designing more effective derivatives. These computational approaches complement experimental efforts by offering rapid screening of virtual libraries, thereby accelerating the drug discovery process.
The ethical considerations surrounding the use of natural products like Schisandrin C epoxide are also important. Sustainable sourcing practices and ethical extraction methods are essential to ensure the long-term availability of this compound for research and potential therapeutic applications. Collaborative efforts between academia and industry are needed to establish guidelines that promote responsible utilization.
In conclusion, Schisandrin C epoxide (CAS No: 81345-36-0) represents a promising natural product with diverse biological activities and therapeutic potential. Ongoing research continues to unravel its mechanisms of action and explore new applications in medicine. As our understanding of its chemical properties expands, so does its potential to contribute to advancements in human health.
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